N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride
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Overview
Description
N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, a piperazine moiety, and a carboxamide group, making it a versatile molecule for further chemical modifications and applications.
Mechanism of Action
Target of Action
The primary target of N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .
Mode of Action
this compound acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other molecules, in this case, the D4 dopamine receptor. When this compound binds to the D4 dopamine receptor, it can alter the receptor’s behavior, leading to changes in the cell .
Biochemical Pathways
Dopamine signaling is crucial for many CNS functions, including motor control, reward, and reinforcement, and the regulation of prolactin secretion .
Pharmacokinetics
It is soluble in dmso , which could potentially affect its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with the D4 dopamine receptor. By acting as a ligand for this receptor, it could influence dopamine signaling and thereby affect various CNS functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride typically involves multiple steps, starting with the preparation of the piperazine core The piperazine ring is often synthesized through the reaction of ethylene diamine with a suitable dihalide
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazines or thiophenes.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: It can be employed in the development of new drugs and therapeutic agents due to its biological activity.
Industry: It can be used in the production of advanced materials and chemicals.
Comparison with Similar Compounds
N-(2-methoxyethyl)-4-(2-methylbenzoyl)-1H-pyrrole-2-carboxamide
2-Methyl-N-(4-((2-methylbenzoyl)amino)phenyl)benzamide
Uniqueness: N-(2-(4-(2-methylbenzoyl)piperazin-1-yl)ethyl)thiophene-3-carboxamide hydrochloride is unique due to its specific structural features, such as the presence of the piperazine ring and the thiophene-3-carboxamide group
Properties
IUPAC Name |
N-[2-[4-(2-methylbenzoyl)piperazin-1-yl]ethyl]thiophene-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2S.ClH/c1-15-4-2-3-5-17(15)19(24)22-11-9-21(10-12-22)8-7-20-18(23)16-6-13-25-14-16;/h2-6,13-14H,7-12H2,1H3,(H,20,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXULHWIWTUGCNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCN(CC2)CCNC(=O)C3=CSC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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